Cas no 887902-82-1 (methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate)

methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate
- 6-Benzothiazolecarboxylic acid, 2-[(4-ethoxybenzoyl)amino]-, methyl ester
- AB00673895-01
- 887902-82-1
- methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
- AKOS024604918
- methyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
- F1300-0065
-
- Inchi: 1S/C18H16N2O4S/c1-3-24-13-7-4-11(5-8-13)16(21)20-18-19-14-9-6-12(17(22)23-2)10-15(14)25-18/h4-10H,3H2,1-2H3,(H,19,20,21)
- InChI Key: PDVJGTYOSSKYPT-UHFFFAOYSA-N
- SMILES: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(=O)C1=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 356.08307817g/mol
- Monoisotopic Mass: 356.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106Ų
- XLogP3: 3.7
Experimental Properties
- Density: 1.352±0.06 g/cm3(Predicted)
- pka: 8.82±0.70(Predicted)
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1300-0065-2μmol |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-2mg |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-3mg |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-5mg |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-100mg |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-4mg |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-20μmol |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-20mg |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-30mg |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1300-0065-10μmol |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-82-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate Related Literature
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate
Methyl 2-(4-Ethoxybenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-82-1): An Overview
Methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-82-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate makes it a promising candidate for various therapeutic applications.
The chemical structure of methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate consists of a benzothiazole core with a substituted ethoxybenzamide moiety and a methyl ester group. The benzothiazole ring system is a heterocyclic compound with a sulfur and a nitrogen atom in the ring, which imparts unique electronic and steric properties to the molecule. The ethoxybenzamide substituent adds additional functionality, enhancing the compound's solubility and bioavailability.
Recent studies have highlighted the potential of methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A research team from the University of California found that this compound effectively inhibits the growth of multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate could be developed into a novel antimicrobial agent to combat drug-resistant infections.
The anticancer potential of methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate has also been explored in several preclinical studies. Research conducted at the National Cancer Institute demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase cascades, leading to programmed cell death. These findings indicate that methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate could be further developed as an anticancer therapeutic agent.
The pharmacokinetic properties of methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate have been investigated to understand its behavior in biological systems. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, it exhibits low toxicity in animal models, suggesting its safety for further clinical evaluation.
In conclusion, methyl 2-(4-ethoxybenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-82-1) is a versatile compound with significant potential in multiple therapeutic areas. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to uncover more about its mechanisms of action and optimize its use in clinical settings.
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